1-{2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline
Description
1-{2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline is a hybrid molecule combining a modified ibuprofen scaffold with L-proline, a cyclic secondary amino acid. The structure features a propanoyl group linked to the 4-(2-methylpropyl)phenyl moiety (a characteristic isobutyl-substituted aromatic ring seen in ibuprofen derivatives) and conjugated to the nitrogen of L-proline.
The compound’s synthesis likely involves coupling 2-[4-(2-methylpropyl)phenyl]propanoic acid (or its activated derivative, e.g., acyl chloride) with L-proline. Such conjugates are often explored to modify pharmacokinetics, such as solubility, metabolic stability, or tissue penetration .
Properties
CAS No. |
919803-16-0 |
|---|---|
Molecular Formula |
C18H25NO3 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
(2S)-1-[2-[4-(2-methylpropyl)phenyl]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H25NO3/c1-12(2)11-14-6-8-15(9-7-14)13(3)17(20)19-10-4-5-16(19)18(21)22/h6-9,12-13,16H,4-5,10-11H2,1-3H3,(H,21,22)/t13?,16-/m0/s1 |
InChI Key |
ZIULIYAPFWDQFO-VYIIXAMBSA-N |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)N2CCC[C@H]2C(=O)O |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)N2CCCC2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline involves multiple steps. Typically, the process begins with the preparation of the 2-methylpropyl phenyl derivative, which is then reacted with the L-proline derivative under specific conditions to form the final compound. Key steps may include:
Reagent selection: : Using appropriate reagents like 2-methylpropyl bromide and phenylpropanoyl chloride.
Reaction conditions: : Maintaining the reaction temperature, solvent choice, and pH to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve automated synthesis using large-scale reactors. Process optimization focuses on cost efficiency, scalability, and minimizing by-products.
Chemical Reactions Analysis
Amide Bond Formation
The synthesis of this compound likely involves the coupling of ibuprofen’s carboxylic acid group with the amino group of L-proline. A common method uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) as a coupling reagent, along with N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) to activate the carboxylic acid .
Reaction conditions :
-
Reagents : Ibuprofen acid chloride, EDC/HOBt, L-proline.
-
Solvent : Dimethylformamide (DMF) or dichloromethane (DCM).
-
Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
Temperature : Room temperature (RT).
This reaction forms a stable amide bond, as observed in similar ibuprofen-proline derivatives .
Hydrolysis of the Amide Bond
Under acidic or basic conditions, the amide bond may undergo hydrolysis to regenerate ibuprofen and L-proline. For example, treatment with HCl in aqueous ethanol or NaOH in aqueous methanol could cleave the bond, depending on the pH .
Key factors influencing hydrolysis :
-
pH : Acidic conditions favor hydrolysis of amides via protonation of the carbonyl oxygen.
-
Temperature : Elevated temperatures accelerate the reaction.
-
Enzymatic catalysis : Proteases (e.g., pepsin) could catalyze hydrolysis in biological systems.
Stability and Metabolism
While direct data on this compound is limited, related ibuprofen derivatives (e.g., 1-hydroxyibuprofen) undergo metabolic hydroxylation in vivo . The proline moiety may influence stability by introducing steric hindrance or altering solubility.
Table 1: Related Compounds and Their Reactions
Analytical Considerations
-
Chiral purity : The use of L-proline ensures enantiomeric specificity, critical for biological activity .
-
Purification : Column chromatography or crystallization may be employed to isolate the compound from byproducts .
-
Detection : Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are standard for characterization .
Scientific Research Applications
1-{2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline finds applications in:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Studies on its interactions with biological macromolecules.
Medicine: : Research on its potential therapeutic effects and drug development.
Industry: : As a precursor for the production of specialized chemicals and materials.
Mechanism of Action
The compound’s mechanism of action involves:
Molecular Targets: : Binding to specific enzymes or receptors, influencing their activity.
Pathways Involved: : Modulating biochemical pathways related to inflammation, metabolism, or signaling.
Comparison with Similar Compounds
Structural Analogs from Ibuprofen Impurity Profiles (EP Standards)
identifies key ibuprofen-related impurities, which share the core 4-(2-methylpropyl)phenylpropanoic acid structure but differ in functional groups (Table 1).
Key Differences from Target Compound :
- The target compound replaces the carboxylic acid group of ibuprofen derivatives with a proline-linked propanoyl group, eliminating the free acid and introducing chirality (L-configuration). This likely reduces gastric irritation (common with free acids) and enhances enzymatic stability .
Key Differences from Target Compound :
- The proline conjugate replaces ester/hydrazide/heterocyclic groups with a secondary amine linkage , favoring stability against hydrolytic enzymes (e.g., esterases) and enabling active transport via peptide transporters .
- Chirality (L-proline) may confer selectivity for biological targets, unlike racemic impurities or non-chiral derivatives .
Research Findings and Implications
- Metabolic Stability: The proline moiety in 1-{2-[4-(2-methylpropyl)phenyl]propanoyl}-L-proline likely resists rapid hydrolysis compared to ester analogs, prolonging half-life .
- Solubility : While exact data are unavailable, the free carboxylic acid in impurities K–N and the hydrophilic proline group in the target compound suggest moderate aqueous solubility, contrasting with lipophilic esters .
Biological Activity
1-{2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline is a compound that has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a proline backbone and a substituted aromatic group. The molecular formula is with a molecular weight of approximately 284.42 g/mol. Its structure can be represented as follows:
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory activity. For instance, studies have shown that derivatives of proline can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell lines, suggesting potential applications in treating inflammatory diseases.
Antioxidant Activity
The antioxidant properties of this compound have also been documented. It has been shown to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related damage in cells. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role.
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes linked to disease processes. For example, it has shown potential as an inhibitor of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and are implicated in cancer metastasis and inflammatory conditions.
Case Studies
Case Study 1: Anti-inflammatory Effects
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anti-inflammatory effects of various proline derivatives, including this compound. The results demonstrated a dose-dependent inhibition of pro-inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophages, highlighting its therapeutic potential for inflammatory diseases.
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. The findings suggested that treatment with this compound significantly reduced neuronal cell death and improved cell viability, indicating its potential use in neurodegenerative disorders.
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
